molecular formula C11H16N2 B2880985 3-(3,3-Dimethylazetidin-1-yl)aniline CAS No. 1515157-52-4

3-(3,3-Dimethylazetidin-1-yl)aniline

Katalognummer: B2880985
CAS-Nummer: 1515157-52-4
Molekulargewicht: 176.263
InChI-Schlüssel: POPJBQYLCMFBEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,3-Dimethylazetidin-1-yl)aniline (CAS: 1515157-52-4) is an aromatic amine derivative featuring a dimethyl-substituted azetidine ring (a four-membered saturated heterocycle) attached to the meta position of an aniline group. Its molecular formula is C₁₁H₁₆N₂, with a molecular weight of 176.26 g/mol . The dimethyl substituents on the azetidine ring confer structural rigidity, reducing ring puckering and enhancing steric effects compared to unsubstituted azetidines. This compound is primarily used in pharmaceutical and materials research as a building block for drug candidates or functionalized polymers due to its electron-rich nitrogen centers and constrained geometry.

Eigenschaften

IUPAC Name

3-(3,3-dimethylazetidin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-11(2)7-13(8-11)10-5-3-4-9(12)6-10/h3-6H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPJBQYLCMFBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2=CC=CC(=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515157-52-4
Record name 3-(3,3-dimethylazetidin-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

The synthesis of 3-(3,3-Dimethylazetidin-1-yl)aniline typically involves the reaction of 3,3-dimethylazetidine with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity of the compound.

Analyse Chemischer Reaktionen

3-(3,3-Dimethylazetidin-1-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-(3,3-Dimethylazetidin-1-yl)aniline has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-(3,3-Dimethylazetidin-1-yl)aniline involves its interaction with molecular targets through its azetidine and aniline functional groups. These interactions can lead to various biological effects, depending on the specific pathways and targets involved. The compound’s unique structure allows it to engage in specific binding interactions, which can modulate the activity of enzymes, receptors, or other proteins .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-(3,3-Dimethylazetidin-1-yl)aniline and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature
This compound 1515157-52-4 C₁₁H₁₆N₂ 176.26 Dimethylazetidine ring
3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline Not specified C₁₃H₁₇NO₂ 219.28 Dioxolane ring (tetramethyl)
3-(1H-Benzimidazol-2-yl)aniline 7596-74-9 C₁₃H₁₁N₃ 209.25 Benzimidazole ring
3-(4-Methyl-piperazin-1-ylmethyl)-aniline 198281-55-9 C₁₂H₁₉N₃ 205.30 Piperazine ring (methyl-substituted)
3-(Naphthalen-2-yl)azetidine 1260898-68-7 C₁₃H₁₃N 183.25 Naphthyl-substituted azetidine

Key Observations :

  • Electron Density : The dimethylazetidine substituent provides electron-rich nitrogen centers compared to the electron-withdrawing dioxolane group in 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline, which may influence reactivity in coupling reactions .
  • Lipophilicity : The naphthyl group in 3-(Naphthalen-2-yl)azetidine increases lipophilicity (logP ~2.5 estimated) compared to the dimethylazetidine analog (logP ~1.8), impacting membrane permeability .

Biologische Aktivität

3-(3,3-Dimethylazetidin-1-yl)aniline is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for diverse biological interactions. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₆N₂
  • SMILES : CC1(CN(C1)C2=CC=CC(=C2)N)C
  • InChIKey : POPJBQYLCMFBEG-UHFFFAOYSA-N

The compound features a dimethylazetidine moiety attached to an aniline structure, which may influence its binding properties and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities across various assays. The following sections detail specific findings related to its pharmacological effects.

Inhibition Studies

  • Monopolar Spindle 1 (MPS1) Inhibition :
    • The compound has shown potent inhibition of MPS1, a critical regulator in mitosis. In biochemical assays, it demonstrated low nanomolar potency, indicating strong efficacy in cellular contexts .
    • Table 1: Biochemical Activity of this compound
    Assay TypeIC50 (nM)Comments
    MPS1 Inhibition<10High potency observed
    CDK2 Selectivity>500Significant selectivity
  • Histamine H3 Receptor Binding :
    • The compound has been evaluated for its binding affinity to histamine receptors. It was found to exhibit non-covalent binding characteristics, which could be beneficial for developing treatments targeting these receptors .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • A study investigated the compound's role in modulating MPS1 activity in cancer cell lines. Results indicated that it could effectively reduce tumor growth in xenograft models when administered at appropriate dosages .
  • Another investigation focused on the metabolic stability of the compound in human liver microsomes (HLM). It was found to have favorable stability profiles compared to similar compounds, suggesting lower susceptibility to metabolic degradation .

The biological activity of this compound appears to be mediated through:

  • Inhibition of Kinase Activity : By targeting MPS1 and potentially other kinases, the compound disrupts critical signaling pathways involved in cell division and proliferation.
  • Receptor Modulation : Its interaction with histamine receptors suggests a role in neurotransmission modulation, which could have implications for neurological disorders.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.